molecular formula C22H27N3O B2743312 N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)cinnamamide CAS No. 1799255-12-1

N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)cinnamamide

Cat. No. B2743312
CAS RN: 1799255-12-1
M. Wt: 349.478
InChI Key: UWJSKJPDZXOHGF-SDNWHVSQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)cinnamamide, commonly known as CPPC, is a chemical compound with potential applications in scientific research. CPPC is a cinnamamide derivative that has been synthesized using several methods. CPPC has shown promising results in various scientific studies, and its mechanism of action, biochemical and physiological effects, and limitations for lab experiments have been studied extensively.

Scientific Research Applications

Antimicrobial Activities

N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)cinnamamide derivatives have been explored for their antimicrobial potentials. A study by Padmavathi et al. (2011) synthesized a class of amido-linked bis-heterocycles, including pyrrolyl/pyrazolyl-oxazoles, thiazoles, and imidazoles from cinnamamide derivatives. These compounds displayed antimicrobial activity, with a chlorosubstituted imidazolyl cinnamamide showing significant antibacterial and antifungal effects against Bacillus subtilis and Penicillium chrysogenum respectively (Padmavathi et al., 2011).

Fungicidal and Insecticidal Properties

Zhao et al. (2008) reported the design and synthesis of pyrazoline derivatives with a beta-methoxyacrylate pharmacophore, demonstrating both fungicidal and insecticidal activities. The study identified potent compounds capable of controlling various fungal diseases and insect pests, suggesting these derivatives as leads for developing new agrochemicals (Zhao et al., 2008).

Anti-inflammatory and Analgesic Activity

A distinct study by Musso et al. (2003) synthesized (E)-2-(4,6-difluoro-1-indanylidene)acetamide from cinnamamide derivatives, revealing it as a potent central muscle relaxant with considerable anti-inflammatory and analgesic properties. This compound progressed to phase I clinical trials, showcasing the therapeutic potential of cinnamamide derivatives in treating pain and inflammation (Musso et al., 2003).

Neuroprotective Effects

The review by Gunia-Krzyżak et al. (2015) highlights the versatility of the cinnamamide scaffold in medicinal chemistry, particularly its role in developing treatments for central and peripheral nervous system disorders. Cinnamamide derivatives have shown a wide range of activities, including anticonvulsant, antidepressant, neuroprotective, analgesic, anti‐inflammatory, muscle relaxant, and sedative effects. This review underscores the potential of cinnamamide derivatives in addressing various neurological conditions (Gunia-Krzyżak et al., 2015).

Anticancer Properties

Mohareb et al. (2012) explored the use of cyanoacetylhydrazine in synthesizing pyrazole derivatives, some of which demonstrated significant antitumor activities against breast adenocarcinoma, non-small cell lung cancer, and CNS cancer cell lines. This study highlights the potential of cinnamamide-related compounds in cancer therapy, offering new avenues for the development of anticancer drugs (Mohareb et al., 2012).

properties

IUPAC Name

(E)-N-cyclopentyl-N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O/c1-24-21(18-12-13-18)15-19(23-24)16-25(20-9-5-6-10-20)22(26)14-11-17-7-3-2-4-8-17/h2-4,7-8,11,14-15,18,20H,5-6,9-10,12-13,16H2,1H3/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWJSKJPDZXOHGF-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CN(C2CCCC2)C(=O)C=CC3=CC=CC=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=CC(=N1)CN(C2CCCC2)C(=O)/C=C/C3=CC=CC=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)cinnamamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.